2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is a complex organic compound that features a benzodiazole moiety, a piperazine ring, and an acetamide group
Mechanism of Action
Target of Action
It is known that compounds containing the imidazole moiety have a broad range of biological properties and can interact with various targets .
Mode of Action
The specific mode of action of this compound is currently unknown due to the lack of direct research on this specific compound. Compounds containing the imidazole moiety are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions.
Piperazine Ring Formation: The benzodiazole intermediate is then reacted with piperazine in the presence of a suitable base.
Acetamide Group Introduction: Finally, the piperazine derivative is acylated with isopropyl acetic acid chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, dihydrobenzodiazole derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: Contains a benzimidazole moiety and is used as a proton pump inhibitor.
Metronidazole: Features a nitroimidazole ring and is used as an antibiotic and antiprotozoal agent.
Clemizole: An antihistaminic agent with a similar imidazole structure.
Uniqueness
2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is unique due to its combination of a benzodiazole moiety, a piperazine ring, and an acetamide group. This unique structure imparts distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-13(2)19-18(24)12-23-8-6-22(7-9-23)11-17-20-15-5-4-14(25-3)10-16(15)21-17/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJXPSWPZVGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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